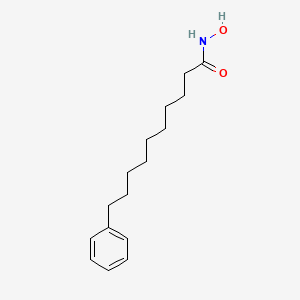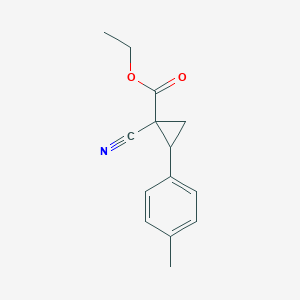![molecular formula C5H4O2S4 B14290225 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one CAS No. 116341-76-5](/img/structure/B14290225.png)
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one is a chemical compound characterized by its unique structure, which includes a combination of sulfur and oxygen atoms within a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one typically involves the formation of the fused ring system through a series of chemical reactions. Common synthetic routes include the use of thioethers and carbonates as starting materials, which undergo cyclization under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying ring systems and sulfur-oxygen interactions.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects have shown promise for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and oxygen atoms play key roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one can be compared with other similar compounds, such as:
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin, 2-(ethylthio)-: This compound has a similar ring structure but includes an ethylthio group, which can alter its reactivity and applications.
1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-ethylthio:
The uniqueness of this compound lies in its specific combination of sulfur and oxygen atoms within the fused ring system, which imparts distinct chemical and biological properties .
Properties
CAS No. |
116341-76-5 |
|---|---|
Molecular Formula |
C5H4O2S4 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3,6]oxadithiepin-2-one |
InChI |
InChI=1S/C5H4O2S4/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2 |
InChI Key |
LDZFSKYPSHWMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1OCSC2=C(S1)SC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)

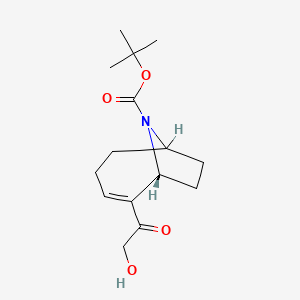
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
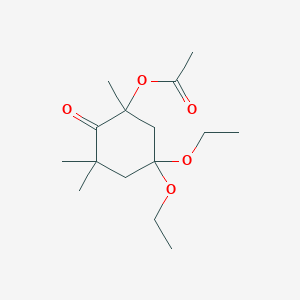
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
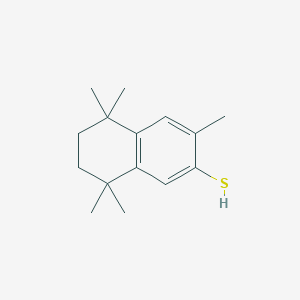
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
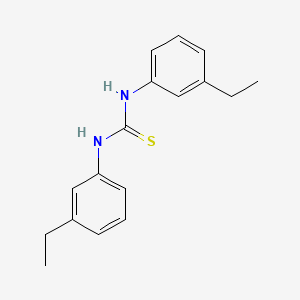
![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
